molecular formula C18H18BrN3O2S B213597 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide

Cat. No. B213597
M. Wt: 420.3 g/mol
InChI Key: OPMUGBPSBNFAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a furan-2-carboxamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes and proteins involved in disease processes. The compound may also interact with specific receptors or signaling pathways in cells to produce its effects.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and modulate the immune response in animal models. In addition, the compound has been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide in lab experiments include its high potency and selectivity towards specific targets. The compound is also relatively easy to synthesize and can be modified to improve its properties. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a diagnostic tool in imaging studies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, efforts can be made to improve the solubility and reduce the toxicity of this compound for potential clinical use.

Synthesis Methods

The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with N-(2-bromo-4-methylphenyl)thiourea in the presence of potassium carbonate. The resulting product is then reacted with furan-2-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield the final product.

Scientific Research Applications

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide has been the subject of several scientific research studies. It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has also been studied for its potential as a diagnostic tool in imaging studies.

properties

Molecular Formula

C18H18BrN3O2S

Molecular Weight

420.3 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methylsulfanylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H18BrN3O2S/c1-11-17(19)12(2)22(21-11)10-13-8-9-15(24-13)18(23)20-14-6-4-5-7-16(14)25-3/h4-9H,10H2,1-3H3,(H,20,23)

InChI Key

OPMUGBPSBNFAPZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3SC)C)Br

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3SC)C)Br

Origin of Product

United States

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